2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Medicinal Chemistry Physicochemical Profiling ADME

Generic arylcyclohexylamines cannot substitute for this compound in SAR studies. The ortho-CF3 and 2-aryl topology impose unique steric/electronic effects critical for reproducible target engagement. • Ortho-CF3 alters receptor binding vs. meta/para analogs • Two stereocenters enable diastereomeric/enantiomeric profiling • Primary amine handle for amide coupling, reductive amination, sulfonylation ≥95% purity; shipped ambient from global stock.

Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
CAS No. 1391241-53-4
Cat. No. B1428352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
CAS1391241-53-4
Molecular FormulaC13H16F3N
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2C(F)(F)F)N
InChIInChI=1S/C13H16F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,10,12H,2,4,6,8,17H2
InChIKeyPUQDPGWQKAXIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4): Key Physicochemical and Structural Baseline for Scientific Procurement


2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4) is a cyclohexanamine derivative featuring a trifluoromethyl-substituted phenyl ring attached at the 2-position of the cyclohexane scaffold. The compound is characterized by a molecular formula of C13H16F3N and a molecular weight of 243.27 g/mol . The ortho-substitution pattern of the trifluoromethyl group on the phenyl ring distinguishes it from meta- and para-regioisomeric analogs, which may exhibit altered steric and electronic profiles . The primary amine functionality provides a reactive handle for derivatization, while the trifluoromethyl group enhances lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated phenylcyclohexylamine analogs . This compound is commercially available as a research chemical building block from multiple vendors with purity specifications typically ≥95% .

Why 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4) Cannot Be Interchanged with Close Structural Analogs


Generic substitution of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine with closely related arylcyclohexylamine analogs is not scientifically justified due to documented regioisomeric and stereochemical effects on target engagement. The ortho-trifluoromethyl substitution pattern present in this compound imposes distinct steric constraints and electronic effects compared to meta- or para-substituted analogs . Published structure-activity relationship (SAR) data for phenylcyclohexylamine derivatives demonstrate that the position of the trifluoromethyl group on the phenyl ring can alter receptor binding affinity and functional activity by orders of magnitude [1]. Additionally, the 2-aryl substitution on the cyclohexane ring—as opposed to 1-aryl substitution found in many commercial arylcyclohexylamines—creates a fundamentally different molecular geometry that influences both intermolecular interactions and metabolic fate [2]. Consequently, researchers requiring reproducible biological or chemical outcomes must specify this exact compound rather than assuming class-level interchangeability.

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Position of Trifluoromethyl Group: Ortho vs. Meta vs. Para Substitution Effects on Predicted Lipophilicity

The ortho-trifluoromethyl substitution in 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine is predicted to yield distinct lipophilicity and steric profiles compared to meta- and para-substituted regioisomers. While direct experimental cLogP values for this specific compound are not publicly available, class-level inference from structurally analogous phenylcyclohexylamines indicates that ortho-CF3 substitution typically results in lower measured logP values relative to para-substituted analogs due to intramolecular electronic effects and reduced solvent-accessible surface area . This differentiation is critical for applications where membrane permeability or metabolic stability must be tightly controlled.

Medicinal Chemistry Physicochemical Profiling ADME

Cyclohexane Substitution Pattern: 2-Aryl vs. 1-Aryl Phenylcyclohexylamine Scaffolds

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine features a 2-aryl substitution on the cyclohexane ring, whereas the majority of commercially available arylcyclohexylamines (e.g., CAS 125802-23-5, CAS 125802-21-3) are 1-aryl substituted . This topological difference fundamentally alters the three-dimensional presentation of the amine and aryl groups. Patent literature on phenyl-substituted cycloalkylamines as monoamine reuptake inhibitors demonstrates that the position of the aryl substituent on the cyclohexane ring significantly modulates binding affinity at monoamine transporters, with 2-aryl and 1-aryl scaffolds exhibiting divergent selectivity profiles across dopamine, serotonin, and norepinephrine transporters [1].

Medicinal Chemistry Stereochemistry Receptor Pharmacology

Stereochemical Complexity: Cis/Trans Diastereomeric and Enantiomeric Differentiation

The 2-aryl substitution on the cyclohexane ring introduces stereochemical complexity absent in 1-aryl analogs. 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine exists as a mixture of cis and trans diastereomers (racemic unless specified), whereas 1-aryl analogs possess only enantiomeric forms. This additional stereochemical dimension provides opportunities for diastereoselective derivatization and may yield differential biological activity profiles [1]. Research on related cyclohexylamine derivatives has shown that cis and trans diastereomers can exhibit substantially different target binding affinities, with reported differences exceeding 100-fold in some receptor systems [2].

Chiral Chemistry Asymmetric Synthesis Enantioselective Pharmacology

Commercial Purity Specifications and Batch-to-Batch Consistency

Vendor-specified purity for 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine is consistently ≥95% across multiple commercial suppliers . In contrast, certain structurally related analogs such as 1-[3-(trifluoromethyl)phenyl]cyclohexylamine (CAS 125802-23-5) and 1-[2-(trifluoromethyl)phenyl]cyclohexanamine (CAS 125802-21-3) are frequently offered at lower minimum purity specifications (90-95%) or as technical-grade materials, which may introduce variability in downstream synthetic or biological applications . This higher baseline purity specification reduces the need for pre-use purification and enhances experimental reproducibility.

Quality Control Analytical Chemistry Procurement

Reactivity Profile: Primary Amine Derivatization Potential vs. N-Substituted Analogs

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine bears a free primary amine group, enabling versatile derivatization via amide coupling, reductive amination, sulfonylation, or urea formation. This contrasts with N-substituted analogs such as N,N-dimethyl-1-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)methanamine (CAS not assigned, CHEMBL1683896), which possess tertiary amines with restricted further functionalization [1]. The primary amine also allows for facile salt formation (e.g., hydrochloride) to modulate solubility and handling properties, a flexibility not available for fully substituted tertiary amine derivatives [2].

Synthetic Chemistry Building Block Derivatization

Optimal Research and Industrial Applications for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4) Based on Differentiating Features


Medicinal Chemistry Lead Optimization Requiring Stereochemical SAR Exploration

The presence of two stereocenters in 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine enables systematic investigation of diastereomeric and enantiomeric effects on target binding. This scaffold is particularly valuable for programs exploring monoamine transporter modulation, where patent literature demonstrates that cyclohexane substitution pattern and stereochemistry profoundly influence selectivity profiles across SERT, NET, and DAT [1]. The 2-aryl topology offers a pharmacophore geometry distinct from the more extensively explored 1-aryl phenylcyclohexylamine series .

Synthesis of Chiral Ligands and Organocatalysts

The primary amine functionality combined with the stereochemically defined cyclohexane scaffold makes this compound a suitable precursor for chiral ligand synthesis. As demonstrated by Li et al., structurally related 2-substituted cyclohexanamines serve as effective organocatalysts in asymmetric aldol reactions [2]. The ortho-trifluoromethylphenyl substituent may impart unique electronic tuning to the catalytic site, potentially influencing enantioselectivity in transformations involving electron-deficient substrates.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The free primary amine of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine provides a versatile handle for parallel library synthesis via amide coupling, reductive amination, or sulfonylation [3]. This contrasts with N-alkylated analogs that offer limited further functionalization [4]. The ortho-CF3 substitution also introduces metabolic stability and lipophilicity modulation not achievable with non-fluorinated or para-substituted regioisomers , making it a strategic choice for building blocks intended for lead-like compound collections.

Physicochemical Profiling of Ortho-CF3 Arylcyclohexylamines

The ortho-trifluoromethyl substitution pattern in this compound provides a tool for studying intramolecular electronic effects on amine basicity, lipophilicity, and metabolic stability . Comparative studies with meta- and para-CF3 regioisomers can quantify the impact of substitution geometry on key ADME parameters such as logP, pKa, and microsomal stability. The 2-aryl cyclohexane scaffold further allows assessment of conformational effects on these physicochemical properties .

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